1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one
Overview
Description
2,2,2-Trifluoroacetophenone is an organic compound with the formula CF3COC6H5. It is also known as α,α,α-Trifluoroacetophenone or Phenyl trifluoromethyl ketone .
Synthesis Analysis
This compound is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It can undergo asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroacetophenone consists of a phenyl group (C6H5) attached to a carbonyl group (C=O) which is further attached to a trifluoromethyl group (CF3) .Chemical Reactions Analysis
2,2,2-Trifluoroacetophenone can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers . It is also used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .Physical and Chemical Properties Analysis
The compound has a molecular weight of 174.12. It has a refractive index of 1.458 (lit.) and a boiling point of 165-166 °C (lit.). The density of the compound is 1.24 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Reactivity
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one serves as a key intermediate in organic synthesis, enabling the formation of various chemical compounds through reactions like benzylation of alcohols. It plays a crucial role in the mix-and-heat benzylation process, where stable, neutral organic salts transform alcohols into benzyl ethers efficiently (Poon & Dudley, 2006). Additionally, this chemical is involved in the synthesis of new antifungal 1,2,4-triazoles, showcasing its importance in pharmaceutical research for developing antifungal agents (Eto, Kaneko, & Sakamoto, 2000).
Antioxidant Potential and QSAR Analysis
Research on derivatives of this compound emphasizes its potential as an antioxidant. A study exploring the antioxidant activities of this compound derivatives through QSAR analysis reveals significant insights into how modifications in molecular structure can influence antioxidant capacity. This analysis provides a theoretical basis for the design of new potential antioxidants, underscoring the compound's versatility in medicinal chemistry (Drapak et al., 2019).
Material Science and Polymer Research
In the field of material science, this chemical framework is instrumental in the development of advanced polymers. For example, studies on multicyclic poly(benzonitrile ether)s based on similar structural motifs have contributed to the understanding of polymer chemistry, highlighting the synthesis and applications of new polymeric materials (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
Catalysis and Synthetic Methodologies
Furthermore, this compound is relevant in catalysis, particularly in the asymmetric transfer hydrogenation of ketones to alcohols, where it can be used to synthesize optically active compounds. Such applications are critical for producing enantiomerically pure substances used in various industrial and pharmaceutical contexts (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(2,2,2-trifluoroethoxy)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-8-2-4-9(5-3-8)10(15)6-16-7-11(12,13)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSBQDVDCMZKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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